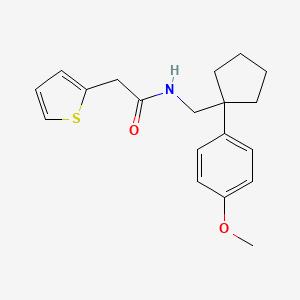

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide

Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl-substituted cyclopentylmethyl group and a thiophen-2-yl moiety. Its structure combines lipophilic (cyclopentyl, methoxyphenyl) and electron-rich heterocyclic (thiophene) components, which may influence its pharmacological profile.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-22-16-8-6-15(7-9-16)19(10-2-3-11-19)14-20-18(21)13-17-5-4-12-23-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHGCMPVUUZGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₁O₂S |

| Molecular Weight | 329.5 g/mol |

| CAS Number | 1091395-98-0 |

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide exhibit antioxidant properties, which can mitigate oxidative stress in various biological systems. For instance, studies have shown that similar acetamides can significantly reduce the production of reactive oxygen species (ROS) in vitro, suggesting a protective effect against oxidative damage .

Inhibition of Myeloperoxidase (MPO)

A related area of interest is the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory processes. Compounds designed with similar moieties have demonstrated selective inhibition of MPO, which may lead to therapeutic applications in treating autoimmune and inflammatory disorders . The mechanism often involves time-dependent, irreversible binding to the enzyme, indicating a strong pharmacological profile.

The mechanisms by which N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide exerts its biological effects may involve:

- Covalent Binding : Similar compounds show that covalent modification of target proteins can lead to prolonged inhibition.

- Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in inflammation and cellular stress responses.

Preclinical Evaluations

Several preclinical studies have highlighted the efficacy of compounds structurally related to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide. For example:

- Study on Inflammatory Response : A study demonstrated that a compound with a similar structure reduced MPO activity in lipopolysaccharide-stimulated human blood, suggesting potential use in inflammatory conditions .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures exhibited cytotoxic effects, leading to reduced cell viability through mechanisms such as apoptosis and necrosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of related acetamide derivatives:

Pharmacological Activity Comparison

- Anti-cancer Activity: Compounds like 40 () demonstrate potent anti-cancer effects via quinazoline sulfonyl groups, which enhance DNA intercalation or kinase inhibition.

- MAO Inhibition : Thiazole-containing derivatives (e.g., 4a-4i ) inhibit MAO enzymes, critical in neurodegenerative diseases. The target compound’s thiophene group may reduce MAO affinity compared to thiazole but could modulate other CNS targets (e.g., serotonin receptors) .

- Receptor-Specific Agonism: GPR139 agonists () with pyrrolotriazinone cores highlight the role of heterocycles in receptor binding. The target compound’s thiophene may offer distinct electronic properties for interacting with non-overlapping targets .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : The 4-methoxyphenyl group (common in anti-cancer analogs like 40 ) may stabilize charge transfer interactions, while the thiophene’s electron-rich nature could favor π-π stacking in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.